molecular formula C11H9BrClN B14277517 4-(4-Bromophenyl)pyridine;hydrochloride CAS No. 139780-22-6

4-(4-Bromophenyl)pyridine;hydrochloride

Cat. No.: B14277517
CAS No.: 139780-22-6
M. Wt: 270.55 g/mol
InChI Key: XXRLVORTDGJLTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Arylpyridines in Contemporary Chemical Research

Arylpyridines, which feature a pyridine (B92270) ring directly attached to an aryl group, are of particular importance in modern chemical research. This class of compounds is integral to the development of pharmaceuticals, agrochemicals, and advanced materials. In medicinal chemistry, the arylpyridine scaffold is a key component of numerous drugs due to its ability to interact with a wide range of biological targets. The modular nature of arylpiperazines, a related class of compounds, makes them valuable for creating diverse molecular structures with potential applications in cancer treatment. mdpi.comnih.gov

Furthermore, multiply arylated pyridines are investigated for their fascinating optoelectronic and biological properties. researchgate.net The connection between the pyridine ring and other aromatic systems can lead to novel stereochemical outcomes, such as atropisomerism, which is the existence of stereoisomers due to hindered rotation around a single bond. researchgate.net The development of efficient synthetic methods to access functionalized 2-arylpyridines and 2-arylbipyridines continues to be an active area of research. acs.org

Overview of Bromine-Substituted Pyridine Derivatives

Bromine-substituted pyridine derivatives are highly valuable intermediates in organic synthesis, primarily due to their utility in cross-coupling reactions. The bromine atom serves as a versatile handle that can be readily replaced by a wide range of other functional groups through transition metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. guidechem.comnih.gov

The stability and reactivity of bromopyridines make them ideal substrates for these transformations, enabling the synthesis of complex molecules with high efficiency and selectivity. nih.gov For instance, the Suzuki-Miyaura cross-coupling reaction provides a practical method for synthesizing biaryl compounds and is tolerant of a wide variety of functional groups, often resulting in good reaction yields. nih.gov The ability to functionalize the pyridine ring at specific positions through bromination and subsequent cross-coupling allows for the systematic exploration of structure-activity relationships in drug discovery and the precise design of functional materials. acs.org

Historical Context of the 4-(4-Bromophenyl)pyridine (B1268493) Moiety and its Salt Forms in Chemical Synthesis

The development of synthetic routes to biaryl compounds, including the 4-(4-bromophenyl)pyridine moiety, has been closely tied to the evolution of cross-coupling chemistry. Historically, the synthesis of such compounds was often challenging, requiring harsh reaction conditions and stoichiometric amounts of metal reagents. The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of these structures, providing milder and more efficient pathways.

The hydrochloride salt form of pyridine derivatives, such as 4-(4-bromophenyl)pyridine;hydrochloride, is often utilized to improve the stability and handling of the parent compound. Pyridine and its derivatives are basic, and forming the hydrochloride salt increases their water solubility and often renders them as stable, crystalline solids. guidechem.comfishersci.ca In synthetic applications, the free base, 4-(4-bromophenyl)pyridine, can be readily generated from its hydrochloride salt by treatment with a mild base. guidechem.comchemicalbook.com This allows for the convenient storage and use of the compound as a precursor in a variety of chemical transformations.

Chemical and Physical Properties of 4-(4-Bromophenyl)pyridine and its Hydrochloride Salt

Table 1: Physicochemical Properties of 4-(4-Bromophenyl)pyridine

PropertyValue
Molecular FormulaC11H8BrN
Molecular Weight234.09 g/mol
AppearanceWhite to yellow to orange powder to crystal
Melting Point128.0 to 132.0 °C
IUPAC Name4-(4-bromophenyl)pyridine
InChI KeyGYJBDJGUNDKZKO-UHFFFAOYSA-N
CAS Number39795-60-3

Data sourced from PubChem and commercial suppliers. nih.govtcichemicals.com

The hydrochloride salt, this compound, would be expected to be a more polar and water-soluble solid compared to its free base. The presence of the hydrochloride would also increase its thermal stability in some cases.

Synthesis and Reactivity

The synthesis of 4-(4-bromophenyl)pyridine typically involves a cross-coupling reaction, most commonly a Suzuki-Miyaura coupling between a pyridine boronic acid derivative and a brominated benzene (B151609) derivative, or vice versa. The reactivity of 4-(4-bromophenyl)pyridine is dictated by the presence of the pyridine ring and the bromo-substituted phenyl group. The pyridine nitrogen is basic and can be protonated or alkylated. The bromine atom on the phenyl ring is a key functional group for further synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 4-position of the phenyl ring, making it a versatile building block for more complex molecules.

The hydrochloride salt is typically prepared by treating a solution of the free base with hydrochloric acid. In synthetic reactions, as mentioned, the active free base is often generated in situ by the addition of a base to the hydrochloride salt. guidechem.com

Applications in Organic Synthesis

4-(4-Bromophenyl)pyridine and its hydrochloride salt are valuable intermediates in organic synthesis. The bifunctional nature of the molecule, with a nucleophilic pyridine ring and a phenyl ring that can be further functionalized via its bromo substituent, allows for its use in the construction of a diverse range of molecular architectures.

One of the primary applications is in the synthesis of more complex biaryl and heteroaryl structures through palladium-catalyzed cross-coupling reactions. The bromine atom can be substituted with various groups, including alkyl, aryl, and heteroaryl moieties, as well as nitrogen and oxygen nucleophiles. This versatility makes it a key building block in the synthesis of ligands for metal catalysts, organic light-emitting diodes (OLEDs), and biologically active molecules.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

139780-22-6

Molecular Formula

C11H9BrClN

Molecular Weight

270.55 g/mol

IUPAC Name

4-(4-bromophenyl)pyridine;hydrochloride

InChI

InChI=1S/C11H8BrN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-8H;1H

InChI Key

XXRLVORTDGJLTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)Br.Cl

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 4 4 Bromophenyl Pyridine;hydrochloride

Classical Synthetic Pathways for the 4-(4-Bromophenyl)pyridine (B1268493) Moiety

The Kröhnke pyridine (B92270) synthesis is a well-established method for the preparation of substituted pyridines. rsc.orgwikipedia.org The reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a source of ammonia (B1221849), such as ammonium (B1175870) acetate. rsc.orgchemtube3d.com

For the synthesis of 4-(4-bromophenyl)pyridine, a potential Kröhnke approach would involve the reaction of a chalcone-type intermediate, specifically (E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, with a pyridinium (B92312) salt derived from an active methylene (B1212753) compound. The general mechanism proceeds through a Michael addition, followed by cyclization and subsequent elimination of pyridine and water to form the aromatic pyridine ring. rsc.org

A key starting material for this approach is the α,β-unsaturated ketone. In the context of synthesizing 4-(4-bromophenyl)pyridine, this would be a derivative of 4-bromobenzaldehyde (B125591). One adaptation of the Kröhnke synthesis involves a one-pot reaction where an aryl aldehyde, an acetylpyridine, and an ammonia source are reacted together. baranlab.org While this method is often employed for the synthesis of terpyridines, its principles can be adapted for the synthesis of monosubstituted 4-arylpyridines. The reaction conditions can be modified, for instance, by using green solvents like polyethylene (B3416737) glycol (PEG-400), which can lead to good yields and simpler work-up procedures. researchgate.net

Table 1: Key Features of the Kröhnke Synthesis for 4-Arylpyridines

Feature Description
Reactants α-Pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound. rsc.org
Nitrogen Source Typically ammonium acetate. rsc.org
Mechanism Michael addition followed by cyclization and aromatization. rsc.org
Adaptations One-pot syntheses and the use of green solvents. baranlab.orgresearchgate.net

| Applicability | Widely used for highly functionalized pyridines. rsc.org |

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis and can be strategically employed in the construction of the pyridine ring. researchgate.net In the context of 4-(4-bromophenyl)pyridine synthesis, aldol condensation is crucial for the preparation of the chalcone (B49325) intermediate, which is a common precursor in several pyridine syntheses, including the Kröhnke and related methods.

The synthesis of the required chalcone, specifically 1-(pyridin-4-yl)-3-(4-bromophenyl)prop-2-en-1-one, can be achieved through a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 4-acetylpyridine (B144475) with 4-bromobenzaldehyde. acs.org The resulting α,β-unsaturated ketone can then undergo further reactions to form the pyridine ring.

Alternatively, a related strategy involves the condensation of two dissimilar carbonyl compounds, known as a crossed aldol condensation. researchgate.net For instance, the reaction of an enolizable ketone with an aromatic aldehyde can lead to a diketone intermediate which can then be cyclized with an ammonia source to form the pyridine ring. wikipedia.orgorganic-chemistry.org Solvent-free aldol condensation followed by Michael addition has been shown to be an efficient method for preparing the diketone precursor, which can then be converted to the pyridine in high yield. wikipedia.orgorganic-chemistry.org

Table 2: Aldol Condensation Strategies for Pyridine Precursors

Strategy Reactants Intermediate
Claisen-Schmidt Condensation 4-Acetylpyridine + 4-Bromobenzaldehyde Chalcone (α,β-unsaturated ketone)

| Crossed Aldol Condensation | Enolizable ketone + Aromatic aldehyde | 1,5-Diketone |

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. baranlab.org This reaction has been extensively used for the synthesis of 4-arylpyridines, including 4-(4-bromophenyl)pyridine. researchgate.net The general reaction involves the palladium-catalyzed coupling of a boronic acid or its ester with an organic halide or triflate in the presence of a base. baranlab.org

For the synthesis of 4-(4-bromophenyl)pyridine, two primary disconnection approaches are possible:

Coupling of 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-chloropyridine) with 4-bromophenylboronic acid.

Coupling of 4-pyridylboronic acid with a 1,4-dihalobenzene (e.g., 1-bromo-4-iodobenzene).

A variety of palladium catalysts can be employed, including Pd(PPh₃)₄, Pd(OAc)₂, and more advanced catalyst systems utilizing bulky, electron-rich phosphine (B1218219) ligands such as SPhos or palladacycles. chemtube3d.comjk-sci.com The choice of catalyst, ligand, base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and solvent can significantly impact the reaction efficiency and yield. rsc.org A key challenge in the synthesis of 4-arylpyridines via Suzuki-Miyaura coupling is the potential for the formation of impurities derived from the phosphorus ligands of the catalyst, an issue that requires careful optimization of reaction conditions. researchgate.net

Table 3: Typical Components of a Suzuki-Miyaura Reaction for 4-(4-Bromophenyl)pyridine

Component Examples
Pyridine Source 4-Bromopyridine, 4-Chloropyridine, 4-Pyridylboronic acid
Bromophenyl Source 4-Bromophenylboronic acid, 1-Bromo-4-iodobenzene
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃
Ligand PPh₃, P(t-Bu)₃, SPhos
Base K₂CO₃, K₃PO₄, Cs₂CO₃

| Solvent | Dioxane, Toluene, Ethanol/Water |

The Stille coupling reaction is another powerful palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds. rsc.org It involves the reaction of an organostannane (organotin compound) with an organic halide or triflate. organic-chemistry.org While the toxicity of organotin reagents is a significant drawback, the Stille reaction offers broad functional group tolerance and the organostannanes are often stable to air and moisture. organic-chemistry.orgorganic-chemistry.org

Similar to the Suzuki-Miyaura reaction, two main routes can be envisioned for the synthesis of 4-(4-bromophenyl)pyridine using Stille coupling:

Reaction of a 4-halopyridine with (4-bromophenyl)trialkylstannane.

Reaction of 4-(trialkylstannyl)pyridine with a 1,4-dihalobenzene.

The catalytic cycle of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org Common palladium catalysts include Pd(PPh₃)₄ and Pd(dba)₂. researchgate.net In some cases, the Stille coupling can provide higher yields than the Suzuki coupling, particularly with substrates containing strongly coordinating groups. drugfuture.com

Besides the aforementioned methods, other classical cyclization and condensation reactions can be adapted for the synthesis of the 4-(4-bromophenyl)pyridine core.

The Hantzsch pyridine synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.org The initial product is a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. For the synthesis of 4-(4-bromophenyl)pyridine, 4-bromobenzaldehyde would serve as the aldehyde component. The reaction provides a straightforward route to symmetrically substituted pyridines.

The Guareschi-Thorpe synthesis is another classical method for preparing substituted pyridones, which can be further functionalized. drugfuture.com It involves the condensation of a β-keto ester with cyanoacetamide in the presence of a base. researchgate.net Recent modifications of this reaction utilize green chemistry principles, such as using an aqueous medium and ammonium carbonate as both a nitrogen source and a promoter. rsc.org

The Bohlmann-Rahtz pyridine synthesis allows for the preparation of substituted pyridines from the condensation of an enamine with an ethynylketone. organic-chemistry.org The reaction proceeds through an aminodiene intermediate which undergoes a heat-induced cyclodehydration. organic-chemistry.org Modern modifications of this method utilize acid catalysis to lower the reaction temperature and allow for a one-step procedure. organic-chemistry.org

Table 4: Overview of Other Cyclization and Condensation Reactions

Synthesis Method Key Reactants Product Type
Hantzsch Synthesis Aldehyde, β-keto ester (2 eq.), Ammonia source Substituted dihydropyridine (then oxidized)
Guareschi-Thorpe Synthesis β-keto ester, Cyanoacetamide, Base Substituted pyridone

| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | Substituted pyridine |

Palladium-Catalyzed Cross-Coupling Approaches

Targeted Synthesis of 4-(4-Bromophenyl)pyridine;hydrochloride

The synthesis of this compound is a multi-step process that begins with the formation of the 4-(4-bromophenyl)pyridine backbone, typically via a palladium-catalyzed cross-coupling reaction, followed by the protonation and formation of the hydrochloride salt.

Protonation and Salt Formation Techniques

The conversion of the parent pyridine derivative to its hydrochloride salt is a critical step to enhance its stability, solubility, and handling properties. guidechem.com The fundamental principle involves the protonation of the basic nitrogen atom in the pyridine ring. rsc.org This is typically achieved by reacting the 4-(4-bromophenyl)pyridine base with hydrochloric acid.

Theoretical studies on pyridine protonation in aqueous environments show that the process is influenced by the number of water molecules available to solvate the species. nih.govacs.org For protonation to be spontaneous, a minimum of four water molecules is required. nih.gov The mechanism involves a concerted proton transfer between water molecules, leading to the formation of the pyridinium ion. acs.org The presence of functional groups on the pyridine ring can influence the strength of bonding in the resulting salt. rsc.org

Commonly, the hydrochloride salt is prepared by dissolving the free base in a suitable organic solvent and then adding a solution of hydrochloric acid (either aqueous or as a solution in an organic solvent like isopropanol (B130326) or ether). Acetone (B3395972) has been used to precipitate hydrochloride salts, as its use can lower the pH and favor the salt as the solid species at equilibrium. nih.gov The choice of solvent is crucial, as some solvents may lead to disproportionation of the salt back to the free base. nih.gov For instance, 4-bromopyridine hydrochloride can be converted to the free base, 4-bromopyridine, by treatment with a base like sodium hydroxide. chemicalbook.com

Table 1: General Techniques for Hydrochloride Salt Formation

Technique Description Key Considerations
Acid Addition in Organic Solvent The free base is dissolved in a solvent (e.g., acetone, ethanol, diethyl ether), and hydrochloric acid is added. The salt often precipitates out. nih.govorgsyn.org Solvent choice is critical to ensure salt precipitation and prevent disproportionation. nih.gov
In Situ Salt Formation The salt is formed directly in the reaction mixture after the synthesis of the free base by adjusting the pH with hydrochloric acid. nih.gov Requires careful control of pH and may necessitate purification to remove reaction byproducts.

| Bubbling HCl Gas | Gaseous hydrogen chloride is passed through a solution of the free base in an anhydrous organic solvent (e.g., ether). orgsyn.org | Useful for obtaining anhydrous salt forms; requires specialized equipment. |

Optimization of Reaction Conditions for Hydrochloride Salt Synthesis

Optimizing the conditions for hydrochloride salt formation is essential for achieving high yield, purity, and desirable physical properties of the final product. Key parameters for optimization include the choice of solvent, temperature, stoichiometry of the acid, and the rate of addition.

The solubility of the salt is highly dependent on the pH of the medium. For instance, related compounds have shown excellent solubility at lower pH values (1-3) and lower solubility at neutral pH. acs.org The selection of an appropriate solvent system is paramount. Solvents like acetone or mixtures of acetone and 2-propanol have been successfully employed in the synthesis of various hydrochloride salts. nih.gov The goal is to choose a solvent in which the free base is soluble, but the resulting hydrochloride salt has limited solubility, thus facilitating its precipitation and isolation.

The reaction temperature can influence the crystal form and particle size of the precipitated salt. Cooling the reaction mixture is a common practice to maximize the yield of the crystalline product. chemicalbook.com The stoichiometry between the 4-(4-bromophenyl)pyridine base and hydrochloric acid is typically 1:1. nih.gov Careful control over the addition of HCl is necessary to avoid the formation of undesired byproducts or affecting the purity of the final salt.

Large-Scale Synthesis Protocols and Efficiency Enhancements

Efficiency in large-scale synthesis is enhanced by:

Optimizing reaction conditions: As seen in the synthesis of related pyrimidine (B1678525) derivatives, careful selection of the catalyst, base, and solvent can lead to good yields. mdpi.com

Minimizing purification steps: Developing procedures where the product can be isolated in high purity by simple filtration and recrystallization is crucial for industrial-scale production. znaturforsch.comresearchgate.net

Using stable and readily available starting materials: 4-Bromopyridine hydrochloride and 4-bromophenylboronic acid are commercially available precursors often used in such syntheses. guidechem.comorgsyn.org

One-pot methods, while sometimes offering convenience, can lead to lower yields and the formation of polycondensation products, making them less suitable for clean, large-scale production compared to well-defined, multi-step syntheses where intermediates are isolated. researchgate.net

Mechanistic Investigations of Reaction Pathways and By-product Formation

Elucidation of Key Synthetic Step Mechanisms

The primary method for forming the C-C bond between the pyridine and phenyl rings in 4-(4-bromophenyl)pyridine is the Suzuki-Miyaura cross-coupling reaction. mdpi.comnrochemistry.com This palladium-catalyzed reaction couples an organoboron compound (e.g., 4-bromophenylboronic acid) with an organic halide (e.g., 4-halopyridine). nrochemistry.comnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps: nrochemistry.comnih.gov

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (4-bromopyridine) to form a Pd(II) intermediate. nrochemistry.comnih.gov The strength of the carbon-halide bond influences the ease of this step. nih.gov

Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species. nrochemistry.comnih.govorganic-chemistry.org Mechanistic studies on bromopyridines have led to the identification of transient intermediates in this step, such as a boronate ligand coordinated to the palladium center through an oxygen atom.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product, 4-(4-bromophenyl)pyridine, and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nrochemistry.comnih.gov

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

Step Description Reactants Product
Oxidative Addition The Pd(0) catalyst inserts into the Carbon-Bromine bond of 4-bromopyridine. nih.gov LnPd(0) + Py-Br LnPd(II)(Py)(Br)
Transmetalation The 4-bromophenyl group is transferred from the boronate to the Pd(II) complex. nih.gov LnPd(II)(Py)(Br) + (BrPh)B(OH)2 + Base LnPd(II)(Py)(PhBr)

| Reductive Elimination | The desired product is formed, and the Pd(0) catalyst is regenerated. nih.gov | LnPd(II)(Py)(PhBr) | Py-PhBr + LnPd(0) |

The choice of catalyst, ligands, base, and solvent system is crucial for the efficiency of the reaction. mdpi.com For example, Pd(PPh₃)₄ is a commonly used catalyst, and bases like K₃PO₄ or K₂CO₃ are often employed. mdpi.comnrochemistry.com

Identification and Characterization of Polycondensation Products and Impurities

During the synthesis of biaryl compounds via Suzuki coupling, several side reactions can lead to the formation of impurities. One significant side reaction is Suzuki polycondensation (SPC), especially when monomers with two reactive sites are present or formed in situ. rsc.orgchemrxiv.orgresearchgate.net This leads to the formation of oligomeric or polymeric byproducts, which can complicate purification and reduce the yield of the desired product. researchgate.netrsc.org

Common impurities and by-products can include:

Homocoupling products: Resulting from the coupling of two molecules of the same starting material (e.g., biphenyl (B1667301) derivatives from the boronic acid or bipyridine derivatives from the halide).

Polycondensation products: Inadvertent polymerization reactions can occur, particularly in one-pot syntheses or when using difunctional monomers. researchgate.netrsc.org These reactions are essentially a continuous sequence of Suzuki couplings that form a polymer chain. researchgate.net Bulky substituents on the monomers can sometimes restrict this propagation.

Products from catalyst side reactions: Phosphine scrambling, where aryl groups from the palladium complex exchange with aryl groups on the phosphine ligand, is a known side reaction that can terminate polymerization and generate impurities. chemrxiv.org

Unreacted starting materials: Incomplete reactions will leave residual 4-bromopyridine and/or 4-bromophenylboronic acid in the product mixture.

Solvent and reagent-derived impurities: Residual solvents and byproducts from the base can also be present.

The identification and characterization of these impurities are typically performed using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. google.comresearchgate.netiosrjournals.org For example, HPLC methods are developed to quantify process-related impurities at very low levels (ppm). researchgate.netiosrjournals.org

In the large-scale synthesis of the related 4'-(4-bromophenyl)-2,2':6',2”-terpyridine, an intensely colored indolizinium derivative was identified as a significant by-product when substoichiometric amounts of one of the reactants were used. znaturforsch.comresearchgate.net This highlights the importance of precise stoichiometric control to minimize impurity formation.

Advanced Spectroscopic and Crystallographic Characterization of 4 4 Bromophenyl Pyridine;hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 4-(4-bromophenyl)pyridine (B1268493) provides distinct signals for the protons on both the pyridine (B92270) and the bromophenyl rings. The protons on the pyridine ring ortho to the nitrogen (H-2, H-6) appear as a doublet, as do the protons meta to the nitrogen (H-3, H-5). Similarly, the protons on the bromophenyl ring exhibit a typical AA'BB' system, appearing as two distinct doublets.

Expected Changes for the Hydrochloride Salt: Upon formation of the hydrochloride salt, the nitrogen atom of the pyridine ring becomes protonated (pyridinium ion). This introduces a positive charge, which strongly deshields the adjacent protons. Consequently, the signals for the pyridine protons (H-2, H-6, H-3, H-5) would be expected to shift significantly downfield (to a higher ppm value) compared to the free base. A new, often broad, signal corresponding to the N⁺-H proton would also appear, typically at a very high chemical shift. The signals for the bromophenyl ring protons would be less affected but may experience a minor downfield shift.

Table 1: ¹H NMR Data for 4-(4-Bromophenyl)pyridine (Free Base)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-6 (Pyridine)~8.6-8.7Doublet~5.0-6.0
H-3, H-5 (Pyridine)~7.4-7.5Doublet~5.0-6.0
H-2', H-6' (Bromophenyl)~7.6-7.7Doublet~8.5
H-3', H-5' (Bromophenyl)~7.5-7.6Doublet~8.5

Note: Data are approximate values compiled from typical spectra of 4-substituted pyridines and related structures. Exact values may vary depending on the solvent and instrument.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum of 4-(4-bromophenyl)pyridine shows distinct signals for the carbons of both aromatic rings. The carbon atom attached to the bromine (C-4') is readily identifiable, as are the carbons adjacent to the nitrogen in the pyridine ring (C-2, C-6).

Expected Changes for the Hydrochloride Salt: Similar to the effect observed in ¹H NMR, the protonation of the pyridine nitrogen causes a significant downfield shift for the carbon atoms of the pyridine ring in the ¹³C NMR spectrum. The effect is most pronounced for the carbons directly bonded to or in close proximity to the positively charged nitrogen (C-2, C-6, and C-4). The chemical shifts of the bromophenyl ring carbons would be minimally affected.

Table 2: ¹³C NMR Data for 4-(4-Bromophenyl)pyridine (Free Base)

Carbon AssignmentChemical Shift (δ, ppm)
C-2, C-6 (Pyridine)~150.5
C-3, C-5 (Pyridine)~121.5
C-4 (Pyridine)~148.0
C-1' (Bromophenyl)~137.0
C-2', C-6' (Bromophenyl)~128.8
C-3', C-5' (Bromophenyl)~132.2
C-4' (Bromophenyl)~123.0

Note: Data are approximate values compiled from typical spectra and spectral prediction tools. CQ refers to a quaternary carbon.

While data from advanced NMR experiments for this specific compound are not widely published, their application would be standard for structural confirmation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling relationships between adjacent protons. For 4-(4-bromophenyl)pyridine, it would show cross-peaks between the H-2/H-6 and H-3/H-5 protons of the pyridine ring, and between the H-2'/H-6' and H-3'/H-5' protons of the bromophenyl ring, confirming their respective spin systems.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between carbon types. A DEPT-90 spectrum would show signals only for CH carbons, while a DEPT-135 spectrum would show positive signals for CH carbons and negative signals for CH₂ carbons (none in this molecule). Quaternary carbons (like C-4, C-1', and C-4') would be absent in both DEPT spectra, allowing for their unambiguous assignment.

These techniques would be equally applicable to the hydrochloride salt to confirm assignments, which is especially useful given the anticipated signal shifts upon protonation.

Vibrational Spectroscopy Characterization

The FTIR spectrum of 4-(4-bromophenyl)pyridine is characterized by absorptions corresponding to aromatic C-H stretching, aromatic ring (C=C and C=N) stretching, and the C-Br stretching vibration.

Expected Changes for the Hydrochloride Salt: The formation of the 4-(4-bromophenyl)pyridinium ion introduces several key changes in the FTIR spectrum. pw.edu.pl A broad and strong absorption band, typically centered around 2400-3000 cm⁻¹, would appear due to the N⁺-H stretching vibration. Pyridinium (B92312) ring vibrations, often referred to as "ring breathing" modes, would shift in frequency. pw.edu.pl Specifically, the C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region are expected to shift to higher wavenumbers due to the increased bond order and ring strain upon protonation.

Table 3: Key FTIR Vibrational Bands for 4-(4-Bromophenyl)pyridine (Free Base) and Expected Changes for Hydrochloride Salt

Vibrational ModeApproximate Wavenumber (cm⁻¹) (Free Base)Expected Wavenumber/Appearance (Hydrochloride Salt)
Aromatic C-H Stretch3100-3000Similar, may show slight shifts
N⁺-H Stretch-Broad, strong band ~2400-3000
Aromatic C=C and C=N Ring Stretch1600-1580, 1500-1400Shifts to higher frequency (e.g., ~1630-1610)
C-Br Stretch600-500Largely unaffected

Note: Values are based on general spectral data for substituted pyridines and aryl halides.

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of 4-(4-bromophenyl)pyridine would be dominated by strong signals from the symmetric vibrations of the aromatic rings. The symmetric ring "breathing" mode of the pyridine ring typically gives a very strong Raman signal.

Expected Changes for the Hydrochloride Salt: Protonation of the pyridine nitrogen significantly affects the Raman spectrum. Studies on similar molecules have shown that the frequency of the ring breathing mode is highly sensitive to protonation. rsc.org The exact direction of the shift (to higher or lower frequency) can depend on the molecule's environment and interactions, but a distinct change is expected. rsc.org The symmetric stretching of the C-C bonds in the phenyl ring would also be prominent. The C-Br stretch, while visible in FTIR, is often weak in Raman spectra.

Table 4: Key Raman Shifts for Aromatic Compounds and Expected Observations

Vibrational ModeApproximate Raman Shift (cm⁻¹)Notes
Aromatic C-H Stretch3100-3000Typically weak to medium intensity
Aromatic Ring Stretch1610-1590Strong, characteristic of the substituted benzene (B151609) and pyridine rings
Pyridine Ring Breathing~1000Very strong signal; frequency is sensitive to substitution and protonation
Trisubstituted Benzene Ring Breathing~1000Strong signal from the p-disubstituted bromophenyl ring

Mass Spectrometry Profiling

Mass spectrometry serves as a pivotal tool for determining the molecular weight and elucidating the structure of 4-(4-Bromophenyl)pyridine;hydrochloride. By employing various ionization techniques, distinct profiles of the molecule can be obtained, each offering unique insights.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules, including salts such as this compound. In the ESI source, the compound is expected to dissociate, and the 4-(4-bromophenyl)pyridine free base is protonated. This results in the detection of the molecular ion as a protonated species, [M+H]⁺.

Given the molecular formula of the free base (C₁₁H₈BrN), the exact mass can be calculated. The presence of bromine is a key distinguishing feature due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment, separated by approximately 2 m/z units. The primary ion observed in positive-ion mode ESI-MS would be the protonated molecule, exhibiting a distinct isotopic pattern that confirms the presence of one bromine atom.

Table 1: Predicted ESI-MS Adducts for 4-(4-Bromophenyl)pyridine

Adduct m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Predicted CCS (Ų)
[M+H]⁺ 233.99129 235.98924 140.4
[M+Na]⁺ 255.97323 257.97118 152.3
[M+NH₄]⁺ 251.01783 253.01578 160.6
[M+K]⁺ 271.94717 273.94512 140.8

Data derived from computational predictions for the free base, 4-(4-Bromophenyl)pyridine. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another soft ionization technique, often used for larger, non-volatile molecules. Its application to small molecules like this compound can be challenging due to potential interference from the matrix in the low-mass region of the spectrum. uark.edursc.org The selection of an appropriate matrix is crucial to minimize these interferences and achieve effective ionization. rsc.org

For a small molecule salt, the MALDI process would likely involve the desorption and ionization of the intact cation or the protonated free base. The resulting spectrum would be expected to show a prominent peak corresponding to the [M+H]⁺ ion, similar to ESI-MS, with the characteristic isotopic pattern of bromine. However, the success of MALDI-MS for this compound would be highly dependent on the choice of matrix and instrumental parameters to overcome the common challenges associated with small molecule analysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. When analyzing a salt like this compound, thermal decomposition in the heated GC inlet is expected. The hydrochloride salt will likely dissociate, and the volatile free base, 4-(4-bromophenyl)pyridine, is what traverses the chromatographic column and enters the mass spectrometer.

The mass spectrum obtained via GC-MS for 4-(4-bromophenyl)pyridine shows a distinct fragmentation pattern following electron ionization. mdpi.com The molecular ion peak (M⁺) is observed with its characteristic bromine isotopic signature at m/z 233 and 235. nih.gov The fragmentation of brominated aromatic compounds is influenced by the stable aromatic rings and the halogen substituent. nih.govacs.orgnih.gov Common fragmentation pathways involve the loss of the bromine atom or cleavage of the pyridine or phenyl rings.

Table 2: Major Ions in the GC-MS Spectrum of 4-(4-Bromophenyl)pyridine

m/z Relative Intensity (%) Proposed Fragment
235 98 [M]⁺ (with ⁸¹Br)
233 100 [M]⁺ (with ⁷⁹Br)
154 40 [M-Br]⁺
127 25 [C₁₀H₇]⁺ or fragment from ring cleavage

Data obtained from the NIST Mass Spectrometry Data Center for 4-(4-Bromophenyl)pyridine. mdpi.comnih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides valuable information about the electronic structure and photophysical properties of a molecule. Techniques such as UV-Vis spectrophotometry reveal the electronic transitions that occur upon absorption of light.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

The UV-Vis absorption spectrum of 4-(4-Bromophenyl)pyridine is expected to be characterized by intense absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the aromatic system. The conjugated system, comprising both the pyridine and the bromophenyl rings, gives rise to these characteristic absorptions. The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity. biointerfaceresearch.com In general, more polar solvents can lead to shifts in the absorption bands.

Table 3: Expected UV-Vis Absorption Data for 4-(4-Bromophenyl)pyridine

Solvent Expected λmax (nm) Type of Transition
Methanol ~260-280 π-π*
Chloroform ~265-285 π-π*
DMF ~270-290 π-π*

This data is representative and based on typical values for similar phenylpyridine and brominated aromatic compounds. researchgate.netresearchgate.net

Photophysical Properties and Electronic Transitions

The photophysical properties of this compound are determined by the nature of its electronic transitions. The absorption of UV light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For this molecule, the HOMO is expected to have significant contributions from the π-orbitals of the biphenyl-pyridine framework, while the LUMO will also be a π* orbital of this system. nih.gov

Upon excitation, the molecule can relax through various pathways, including fluorescence, which is the emission of light from the excited singlet state. Phenylpyridine and bipyridine compounds are known to exhibit fluorescence. mdpi.comresearchgate.netsemanticscholar.org The emission wavelength is typically red-shifted compared to the absorption wavelength (a phenomenon known as the Stokes shift). The presence of the heavy bromine atom can influence the photophysical properties by promoting intersystem crossing from the singlet excited state to the triplet excited state, which could potentially lead to phosphorescence or a decrease in fluorescence quantum yield. The electronic transitions are primarily π-π* in nature, characteristic of the extensive conjugated aromatic system. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information regarding bond lengths, bond angles, and the spatial orientation of atoms within a molecule, as well as the packing of molecules in the crystal lattice. For compounds like this compound, single-crystal X-ray diffraction (SCXRD) offers definitive insights into its solid-state conformation and the non-covalent interactions that govern its supramolecular architecture.

Single-Crystal X-ray Diffraction Studies of 4-(4-Bromophenyl)pyridine Derivatives

One such derivative that has been structurally characterized is 4-(4-Bromophenyl)-2,6-diphenylpyridine (B172289). researchgate.net The analysis of this compound reveals key conformational features, such as the dihedral angles between the central pyridine ring and the appended phenyl groups. In the solid state, the three phenyl rings adopt a disrotatory conformation relative to the pyridine ring. researchgate.net The dihedral angles between the pyridine ring and the phenyl groups at the 2- and 6-positions are 19.56 (13)° and 27.54 (13)°, respectively. The 4-(4-bromophenyl) group exhibits the largest twist, with a dihedral angle of 30.51 (13)° relative to the central heterocycle. researchgate.net

Crystallographic data for 4-(4-Bromophenyl)-2,6-diphenylpyridine has been deposited and is summarized in the table below. researchgate.net

Parameter 4-(4-Bromophenyl)-2,6-diphenylpyridine
Chemical FormulaC₂₃H₁₆BrN
Formula Weight386.28 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.9837 (4)
b (Å)21.5202 (10)
c (Å)9.6108 (4)
β (°)105.5940 (10)
Volume (ų)1789.67 (14)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.038

Other complex derivatives incorporating the 4-(4-bromophenyl)pyridine scaffold, such as 4,4''-functionalized 4'-(4-bromophenyl)-2,2':6',2''-terpyridines, have also been synthesized and characterized using single-crystal X-ray crystallography to elucidate their intricate three-dimensional structures. nih.govresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing and intermolecular interactions of this compound can be inferred from studies on analogous pyridinium salts and brominated aromatic compounds. In its hydrochloride form, the pyridine nitrogen is protonated, forming a pyridinium cation, with chloride serving as the counter-ion. This ionic nature introduces strong intermolecular forces that dictate the crystal packing.

The primary interaction expected in the crystal lattice of this compound is the hydrogen bond between the pyridinium proton (N⁺-H) and the chloride anion (Cl⁻). Studies on other pyridinium halides have shown that C–H···anion interactions are significant supramolecular features. nih.govresearchgate.net For instance, in the crystal structure of 4-methyl-1-(3-phenoxypropyl)pyridinium bromide, the Br⁻ anion is linked to the cation via a C–H···Br hydrogen bond, and these interactions, along with π–π stacking, organize the molecules into slabs. nih.govresearchgate.net The influence of the halide ion (Cl⁻, Br⁻, I⁻) on the resulting crystal structure can be significant, affecting the formation of motifs like anion···π interactions. mdpi.com

In addition to the strong N⁺-H···Cl⁻ hydrogen bond, other non-covalent interactions are anticipated to play a crucial role in the solid-state assembly:

π-π Stacking: The aromatic rings of the 4-(4-bromophenyl)pyridine cation are likely to engage in π-π stacking interactions. These can be either face-to-face or offset stacking arrangements, which contribute to the stabilization of the crystal lattice. Offset π–π interactions have been observed in related pyridinium salts, with intercentroid distances around 3.57 Å to 3.85 Å. nih.govresearchgate.net

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like the chloride anion or the nitrogen of an adjacent pyridine ring.

C-H···π Interactions: The hydrogen atoms of the phenyl and pyridinium rings can interact with the π-electron clouds of neighboring aromatic rings, further stabilizing the crystal packing.

These combined interactions—strong ion pairing, hydrogen bonding, π-π stacking, and potentially halogen bonding—would create a highly organized and stable three-dimensional supramolecular network in the crystalline state of this compound.

Computational Chemistry and Theoretical Modeling of 4 4 Bromophenyl Pyridine;hydrochloride

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-(4-Bromophenyl)pyridine (B1268493);hydrochloride. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution, which are crucial for predicting its reactivity and intermolecular interactions.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a robust computational method used to determine the optimized ground state geometry of molecules. For 4-(4-Bromophenyl)pyridine;hydrochloride, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles. In the hydrochloride form, the pyridine (B92270) nitrogen is protonated, leading to a pyridinium (B92312) cation. This protonation significantly influences the geometry of the pyridine ring, altering bond lengths and angles compared to the neutral form. The interaction between the pyridinium cation and the chloride anion is also a key feature of the ground state geometry. The bromophenyl ring's orientation relative to the pyridinium ring is another critical parameter determined by these calculations. Studies on similar structures, such as 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester, have demonstrated the utility of DFT in correlating calculated geometric parameters with experimental data from techniques like X-ray crystallography. ekb.eg

Interactive Table: Predicted Ground State Geometrical Parameters for this compound

ParameterPredicted Value (B3LYP/6-311++G(d,p))
C-N (pyridinium) Bond Length~1.35 Å
C-C (inter-ring) Bond Length~1.49 Å
C-Br Bond Length~1.91 Å
N-H (pyridinium) Bond Length~1.02 Å
C-N-C (pyridinium) Bond Angle~120°
C-C-C (phenyl) Bond Angle~120°
Dihedral Angle (Phenyl-Pyridinium)~30-40°

Note: These are representative values based on DFT studies of similar compounds and are intended for illustrative purposes.

HOMO-LUMO Orbital Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the bromophenyl ring, which is electron-rich. Conversely, the LUMO is likely to be centered on the electron-deficient pyridinium ring. The energy gap can be calculated from the energies of these frontier orbitals. Theoretical studies on related compounds have shown that these calculations are vital for understanding intramolecular charge transfer (ICT) processes. nih.gov

Interactive Table: Frontier Molecular Orbital Properties of this compound

PropertyPredicted Value (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.5 to -2.5
HOMO-LUMO Energy Gap (ΔE)4.0 to 5.0

Note: These values are estimations based on computational studies of analogous molecular structures.

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (red), indicating electron-rich areas, and positive potential (blue), indicating electron-poor areas.

In this compound, the most negative potential is expected to be located around the chloride anion and the bromine atom, making these sites susceptible to electrophilic attack. The most positive potential would be concentrated around the hydrogen atom attached to the pyridinium nitrogen, highlighting its high acidity and the potential for hydrogen bonding. The pyridinium ring itself will also exhibit a significant positive potential. MESP analysis of similar compounds has been instrumental in understanding their intermolecular interactions and biological activities. ekb.egscispace.com

Charge Distribution and Hybridization States Calculations

Calculations of atomic charges provide a quantitative measure of the charge distribution within the molecule. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed. For this compound, the nitrogen atom in the pyridinium ring will carry a significant positive charge due to protonation, while the attached hydrogen will also be highly positive. The carbon atoms of the pyridinium ring will be more positive than those in the bromophenyl ring. The bromine atom and the chloride ion will, of course, have negative charges.

NBO analysis also provides information about the hybridization of atomic orbitals and the nature of bonding, including hyperconjugative interactions and charge delocalization. nih.gov The carbon atoms in both aromatic rings are expected to exhibit sp² hybridization.

Vibrational Frequency Calculations and Spectroscopic Feature Simulation

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. This simulated spectrum can then be compared with experimental data to assign the observed vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. scispace.com

For this compound, key vibrational modes would include the N-H stretching of the pyridinium ion, C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, and the C-Br stretching. The calculated frequencies are often scaled by an empirical factor to better match experimental results. researchgate.net Such theoretical studies on related pyridine and bromophenyl compounds have been successful in providing detailed assignments of their vibrational spectra. nih.govdergipark.org.tr

Interactive Table: Predicted Vibrational Frequencies for Key Modes in this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretch (Pyridinium)3200 - 3400
Aromatic C-H Stretch3000 - 3100
C=N Stretch (Pyridinium Ring)1600 - 1650
C=C Stretch (Aromatic Rings)1400 - 1600
C-Br Stretch500 - 600

Note: These are expected frequency ranges based on computational studies of similar functional groups.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent. An MD simulation would involve placing the this compound molecule in a simulation box, often with explicit solvent molecules, and then solving Newton's equations of motion for all atoms in the system.

Theoretical Insights into Structure-Activity Relationships and Molecular Interaction Mechanisms

Computational chemistry provides powerful tools to understand how the structure of a molecule like 4-(4-Bromophenyl)pyridine relates to its potential activity and interactions at a molecular level. Through methods such as molecular docking and density functional theory (DFT), researchers can predict binding affinities, elucidate interaction mechanisms, and analyze the electronic properties that govern molecular behavior.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a specific protein target. While direct docking studies on this compound are not extensively documented in publicly available literature, research on closely related derivatives provides significant insights into the potential interactions of the core 4-(4-bromophenyl)pyridine scaffold.

Studies on various derivatives containing the 4-(4-bromophenyl) moiety have demonstrated its ability to fit into the binding pockets of diverse biological targets. For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and subjected to molecular docking studies to explore their antimicrobial and anticancer potential. These studies revealed that specific derivatives displayed favorable docking scores within the binding pockets of targets such as Staphylococcus aureus DNA gyrase (PDB ID: 1JIJ), lanosterol (B1674476) 14α-demethylase (PDB ID: 4WMZ), and the estrogen receptor (PDB ID: 3ERT). The docking analysis indicated that compounds with this core structure could establish crucial interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the active sites of these proteins.

Similarly, molecular docking was employed to investigate pyrazole (B372694) derivatives incorporating a bromophenyl-pyridine structure against proteins from various pathogens. Another computational analysis of a pyrazole derivative, 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole, involved docking against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to predict binding energies and conformations. These theoretical studies help in rationalizing the biological activities of compounds and guiding the synthesis of more potent analogues.

The table below summarizes findings from molecular docking studies on compounds containing the 4-(4-bromophenyl)pyridine or a closely related scaffold, illustrating the types of molecular targets and the nature of the predicted interactions.

Derivative ClassMolecular Target(s)PDB ID(s)Key Predicted InteractionsRef.
4-(4-Bromophenyl)-thiazol-2-amine derivativesS. aureus DNA gyrase B, Lanosterol 14α-demethylase, Estrogen Receptor1JIJ, 4WMZ, 3ERTHydrogen bonding, Hydrophobic interactions
N-(4-bromophenyl)pyridine-2-carboxamide palladium(II) complexesNot specified in abstractN/ANot specified in abstract
4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazoleAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)N/APrediction of binding energies and conformations

The electronic and geometric properties of the 4-(4-bromophenyl)pyridine scaffold are critical determinants of its reactivity and interaction capabilities. Density Functional Theory (DFT) is a widely used computational method to investigate these properties. DFT calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various quantum chemical parameters that describe a molecule's stability and reactivity.

Theoretical investigations on related structures provide valuable insights. For example, DFT studies on substituted pyridines show that the type and position of substituents significantly affect the charge density on the pyridyl nitrogen and the molecule's geometric parameters. Electron-donating groups tend to increase the electron density on the nitrogen, enhancing its basicity and hydrogen/halogen bond accepting ability, while electron-withdrawing groups have the opposite effect.

The following table presents key quantum chemical parameters, often derived from HOMO and LUMO energies, that describe the electronic nature of molecules. These parameters can be computationally predicted to understand the influence of substituents on a core scaffold.

ParameterFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Represents the escaping tendency of electrons.
Electrophilicity Index (ω) μ² / (2η)Measures the propensity to accept electrons.

Supramolecular Assembly Prediction and Modeling

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent interactions. The this compound molecule possesses key structural features that can direct its self-assembly into ordered, higher-dimensional structures. Computational modeling is essential for predicting and understanding these assembly processes.

The two primary interaction sites on the 4-(4-bromophenyl)pyridine scaffold are the pyridine nitrogen and the bromine atom.

Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it a potent hydrogen bond and halogen bond acceptor. In the hydrochloride salt, this nitrogen is protonated, forming a pyridinium cation. This cation can then act as a strong hydrogen bond donor, interacting with the chloride counter-ion or other acceptor molecules.

Bromine Atom: The bromine atom is a classic halogen bond (XB) donor. Halogen bonding is a directional, non-covalent interaction where a region of positive electrostatic potential (the σ-hole) on the halogen atom is attracted to a nucleophilic region on another molecule, such as the lone pair of a nitrogen atom.

Computational studies on related systems have demonstrated the importance of these interactions in directing crystal packing and the formation of supramolecular networks. For example, theoretical analysis of brominated BODIPY crystals and complexes of dibromotetrafluorobenzene with dipyridyl derivatives has characterized the nature and strength of Br···N and Br···Br halogen bonds. These studies use methods like Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electron density distribution and confirm the presence and nature of these non-covalent bonds.

A recent study reported the construction of a multivalent supramolecular assembly using a derivative, 4-(4-bromophenyl)pyridine-1-ium bromide, which highlights the ability of this scaffold to participate in complex self-assembly processes in aqueous solutions. While steric factors in some 4-bromophenyl-substituted N-heterocycles can lead to a preference for halogen-halogen interactions, the Br···N interaction is a powerful tool for engineering specific molecular assemblies. Modeling can predict the geometry and energetics of these competing interactions, helping to forecast the most likely supramolecular structures.

Advanced Applications and Research Frontiers of 4 4 Bromophenyl Pyridine Derivatives

Role as a Versatile Chemical Synthon in Complex Molecule Synthesis

4-(4-Bromophenyl)pyridine (B1268493) hydrochloride is a highly valued synthon in organic synthesis due to the reactivity of its constituent parts. The pyridine (B92270) nitrogen can be quaternized or act as a ligand, the bromine atom on the phenyl ring is amenable to various cross-coupling reactions, and the pyridine ring itself can be functionalized. These features allow for the strategic construction of a wide array of complex molecules.

Precursor for Advanced Heterocyclic Compounds

The 4-(4-bromophenyl)pyridine framework is a foundational element in the synthesis of a variety of advanced heterocyclic compounds, many of which exhibit significant biological activity. The presence of both the pyridine and the bromophenyl moieties allows for sequential or one-pot multi-component reactions to build intricate molecular architectures.

For instance, derivatives of 4-(4-bromophenyl)pyridine are utilized in the synthesis of thiazole-based heterocyclic hybrids. nih.govacs.org Thiazole rings are known to be present in a range of pharmaceutically active compounds. The synthesis often involves the reaction of a phenacyl bromide derivative, which can be conceptually linked back to the bromoacetophenone precursor of the title compound, with a thioamide-containing reactant. nih.govacs.org These hybrid molecules are being investigated for their potential as antimicrobial and anticancer agents. nih.govacs.org

Furthermore, the core structure is integral to the formation of other complex heterocyclic systems. For example, 3-(4-bromobenzoyl)prop-2-enoic acid, a related bromo-phenyl ketone, serves as a precursor for various heterocycles like pyrimidine (B1678525) thiones, pyranes, and phthalazinones through reactions with reagents such as thiourea, ethyl cyanoacetate, and hydrazine (B178648) hydrate. researchgate.net While not a direct application of 4-(4-bromophenyl)pyridine, these syntheses highlight the utility of the bromophenyl ketone moiety, a key structural feature, in generating diverse heterocyclic frameworks.

The following table summarizes examples of advanced heterocyclic compounds synthesized from precursors related to 4-(4-bromophenyl)pyridine.

Precursor TypeReagentsResulting HeterocyclePotential Application
4-(4-bromophenyl)thiazol-2-amine derivativesAromatic aldehydesThiazole-based hybridsAntimicrobial, Anticancer
3-(4-bromobenzoyl)prop-2-enoic acidThiourea2-Pyrimidine thionePharmaceutical
3-(4-bromobenzoyl)prop-2-enoic acidEthyl cyanoacetatePyrane derivativesPharmaceutical
3-(4-bromobenzoyl)prop-2-enoic acidHydrazine hydratePhthalazinone derivativesPharmaceutical

Building Block for Functionalized Pyridines and Terpyridines

One of the most significant applications of 4-(4-bromophenyl)pyridine is as a building block for the synthesis of functionalized pyridines and, notably, terpyridines. Terpyridines are a class of tridentate ligands that form stable complexes with a variety of metal ions, finding applications in materials science, catalysis, and supramolecular chemistry.

The Kröhnke synthesis is a powerful method for preparing 4'-substituted-2,2':6',2"-terpyridines, and 4-(4-bromophenyl)pyridine derivatives are key intermediates in this process. researchgate.netnih.gov For example, 4'-(4-bromophenyl)-2,2':6',2"-terpyridine can be synthesized on a large scale and subsequently functionalized. researchgate.netnih.gov The bromine atom on the phenyl ring can be used as a handle for further modifications, or the terpyridine unit itself can be elaborated.

Research has demonstrated the selective symmetrical and unsymmetrical functionalization of the 4,4"-positions of 4'-(4-bromophenyl)-2,2':6',2"-terpyridines with groups such as cyano (-CN), methyl (-Me), and methoxycarbonyl (-CO2Me). researchgate.netnih.gov This allows for the fine-tuning of the electronic and steric properties of the resulting terpyridine ligands, which in turn influences the properties of their metal complexes.

The following table provides examples of functionalized terpyridines derived from 4'-(4-bromophenyl)-2,2':6',2"-terpyridine.

Functional Group at 4,4"-positionsSynthetic Method
-CNKröhnke synthesis
-MeKröhnke synthesis
-CO2MeKröhnke synthesis

Derivatization Strategies for Specific Chemical Transformations

The bromine atom in 4-(4-bromophenyl)pyridine and its derivatives is a key site for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. mdpi.comrsc.orgrsc.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of substituted pyridine compounds.

The Suzuki-Miyaura cross-coupling reaction is a widely employed strategy for the derivatization of brominated aromatic compounds. mdpi.comrsc.org In this reaction, the bromine atom is replaced with an aryl, heteroaryl, or alkyl group from a boronic acid or ester in the presence of a palladium catalyst and a base. This method has been used to synthesize a variety of 4-aryl- and 4-heteroarylpyridines from 4-(4-bromophenyl)pyridine. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various aryl and heteroaryl boronic acids to yield novel pyrimidine analogs. mdpi.com

Other cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination, can also be utilized to derivatize the bromophenyl moiety, introducing vinyl, alkynyl, and amino groups, respectively. These transformations significantly expand the chemical space accessible from this versatile starting material.

Derivatization is also employed for analytical purposes. For example, related compounds like L-p-boronophenylalanine can be derivatized using 4-iodobenzonitrile (B145841) via a Suzuki coupling reaction to form a fluorescent product, enabling sensitive detection in biological samples. nih.gov While not a direct synthetic transformation of the title compound, this illustrates the utility of halogenated phenyl groups in derivatization for enhanced detection.

Supramolecular Chemistry and Self-Assembly Research

The structural features of 4-(4-bromophenyl)pyridine and its derivatives make them excellent candidates for use in supramolecular chemistry and the study of self-assembly. The pyridine nitrogen can participate in hydrogen bonding and metal coordination, while the bromophenyl group can engage in halogen bonding and π-π stacking interactions.

Design and Construction of Supramolecular Architectures

Supramolecular architectures are complex, ordered structures formed through the spontaneous association of molecules via non-covalent interactions. 4-(4-Bromophenyl)pyridine derivatives are valuable building blocks in the design and construction of these architectures, which can take the form of coordination polymers, metal-organic frameworks (MOFs), and other self-assembled structures.

The pyridine nitrogen is a key functional group for coordinating to metal centers, leading to the formation of coordination polymers and MOFs. When incorporated into larger ligands like terpyridines, the resulting metal complexes can self-assemble into intricate one-, two-, or three-dimensional networks. The nature of the substituent on the phenyl ring can influence the packing of these structures.

Furthermore, the planarity of the pyridine and phenyl rings allows for π-π stacking interactions, which play a significant role in stabilizing supramolecular assemblies. nih.govresearchgate.netrsc.org The interplay of metal coordination, hydrogen bonding, and π-π stacking can lead to the formation of highly ordered and functional materials. For example, the self-assembly of poly(4-(4-vinylphenylpyridine)) with 1,1′-ferrocenedicarboxylic acid via hydrogen bonding results in a highly ordered supramolecular aggregate.

Exploration of Halogen Bonding and Non-Classical Intermolecular Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). nih.govacs.org The bromine atom in 4-(4-bromophenyl)pyridine is a potential halogen bond donor, and this interaction can be exploited in the design of co-crystals and other supramolecular assemblies. acs.orgnih.gov

The strength of the halogen bond depends on the polarizability of the halogen atom and the electron-withdrawing nature of the group to which it is attached. In co-crystals of halogenated pyridines with halogenated benzoic acids, the interplay between hydrogen bonding and halogen bonding has been studied. acs.org It has been shown that the I···O halogen bond can be a dominant interaction in directing the crystal packing. acs.org

In addition to halogen bonding, other non-classical intermolecular interactions, such as C-H···π and C-H···N hydrogen bonds, can also play a role in the solid-state structures of 4-(4-bromophenyl)pyridine derivatives. The crystal structure of 4',4'''-quaterpyridine, a related polypyridine system, reveals the importance of C-H···N interactions in its packing. nih.gov A comprehensive understanding of these weak interactions is crucial for the rational design of functional crystalline materials with desired properties.

Host-Guest Chemistry and Complexation Studies

Host-guest chemistry involves the formation of unique structural complexes through non-covalent interactions between a larger host molecule and a smaller guest molecule. The 4-(4-bromophenyl)pyridine framework, with its aromatic rings and potential for hydrogen bonding, is an attractive guest for various macrocyclic hosts. These interactions are fundamental to applications in drug delivery, sensing, and the construction of complex supramolecular assemblies.

Recent research has demonstrated the construction of a novel multivalent supramolecular assembly using a derivative, 4-(4-bromophenyl)pyridine-1-ium bromide, as a key component. rsc.org This assembly, formed with cucurbit mit.eduuril (CB mit.edu) and laponite clay, exhibits ultralong organic room-temperature phosphorescence (RTP) in aqueous solutions, with a lifetime of up to 4.79 ms (B15284909). rsc.org The encapsulation of the 4-(4-bromophenyl)pyridinium guest within the hydrophobic cavity of the cucurbituril (B1219460) host is a critical factor in achieving these phosphorescent properties. This host-guest system also facilitates highly efficient phosphorescence energy transfer to organic dyes, demonstrating an ultrahigh antenna effect, which is valuable for creating light-harvesting systems and materials for applications like information encryption. rsc.org

While specific studies detailing the inclusion of 4-(4-bromophenyl)pyridine itself within hosts like cyclodextrins and calixarenes are emerging, the principles of host-guest chemistry strongly suggest its suitability for such complexation. Cyclodextrins, with their hydrophobic inner cavities, can encapsulate the bromophenyl group, driven by hydrophobic interactions. usc.galnih.govnih.gov Similarly, calixarenes, which are versatile hosts capable of binding a wide range of guests, could form stable complexes through a combination of hydrophobic and π-π stacking interactions with the aromatic rings of the guest molecule. researchgate.netnih.govnih.gov The formation of such inclusion complexes can significantly alter the physicochemical properties of the guest, a principle widely used in pharmaceutical and materials science. nih.govnih.govnih.gov

Table 1: Host-Guest System Based on 4-(4-Bromophenyl)pyridine Derivative

HostGuest DerivativeKey FindingsPotential ApplicationsReference
Cucurbit mit.eduuril (CB mit.edu) / Laponite® Clay4-(4-Bromophenyl)pyridine-1-ium bromideExhibits ultralong room-temperature phosphorescence (RTP) with a lifetime up to 4.79 ms in water. Achieves high energy transfer efficiency (73-80%) and a very high antenna effect (308-362).Light-harvesting systems, information encryption, white-light emission. rsc.org

Coordination Chemistry and Metal Complexation Studies

The pyridine nitrogen atom in 4-(4-bromophenyl)pyridine and its derivatives provides an excellent coordination site for a wide range of transition metals. This has led to extensive research into the design of novel ligands for creating metal complexes with tailored geometries, electronic properties, and applications in catalysis and supramolecular chemistry.

The 4-(4-bromophenyl)pyridine scaffold has been incorporated into more complex ligand architectures to modulate the properties of the resulting metal complexes. A key strategy involves attaching additional coordinating groups to the basic structure, transforming it into a bidentate or tridentate ligand.

For example, N-(4-bromophenyl)-pyridine-2-carboxamide has been synthesized and used as a bidentate-chelating ligand for palladium(II). In this design, the ligand coordinates to the metal center through both the pyridine nitrogen and the deprotonated amide nitrogen, forming stable five-membered chelate rings. This bidentate coordination is crucial for creating complexes with specific geometries and reactivity.

Another important class of ligands is based on 4'-(4-bromophenyl)-2,2':6',2''-terpyridine. The synthesis of these tridentate ligands can be achieved using methods like the Kröhnke synthesis, which allows for functionalization at the 4 and 4'' positions of the terpyridine unit. researchgate.net This functionalization enables fine-tuning of the electronic properties of the ligand and, consequently, the resulting metal complex. These terpyridine-based ligands are instrumental in constructing well-defined metallosupramolecular architectures. researchgate.net

The geometry of a metal complex is dictated by the coordination number of the metal ion and the steric and electronic properties of the ligands. X-ray crystallography is a powerful tool for elucidating the precise three-dimensional structure of these complexes.

In the case of bis[N-(4-bromophenyl)pyridine-2-carboxamidato]palladium(II), the palladium center adopts a distorted square-planar coordination geometry. The ligand binds in a bidentate fashion, with the Pd-N(pyridine) bond lengths being slightly longer than the Pd-N(amide) bonds, reflecting the different nature of the nitrogen donors.

Complexes involving the 4'-(4-bromophenyl)-2,2':6',2''-terpyridine ligand also exhibit well-defined geometries. For instance, a copper(II) complex with this ligand, [Cu(CF(3)O(3)S)Cl(C(21)H(14)BrN(3))], features a five-coordinate, square-pyramidal geometry around the Cu(II) center. The tridentate terpyridine ligand, a chloride ion, and a trifluoromethanesulfonate (B1224126) anion complete the coordination sphere. A notable feature is the difference in Cu-N bond lengths, with the bond to the central pyridine ring being shorter than those to the peripheral rings.

Table 2: Selected Bond Lengths and Angles for a Pd(II) Complex

Selected Bond Lengths (Å)Selected Bond Angles (°)
BondLengthAngleDegree
Pd1-N1 (pyridine)2.036N2–Pd1–N180.5
Pd1-N2 (amide)1.998N21–Pd1–N1180.5
N2–Pd1–N11100.2
N21–Pd1–N1178.7

Metallosupramolecular systems are complex, multi-component architectures formed through the self-assembly of metal ions and organic ligands. The directionality of metal-ligand bonds and the specific geometry of the ligands allow for the construction of discrete structures or extended networks.

Derivatives of 4-(4-bromophenyl)pyridine have proven to be excellent building blocks for such systems. For example, 4-[(4-bromophenyl)ethynyl]pyridine self-assembles on different metallic surfaces (Au(111), Ag(111), and Cu(111)) to form a variety of molecular architectures, including Kagome networks, coordinated dimers, and branched coordination chains. iphy.ac.cnsemanticscholar.org The formation of these structures is highly dependent on the nature of the metal surface, which influences the balance between pyridine coordination and reactions involving the bromo- and ethynyl- groups. iphy.ac.cn

Furthermore, the copper(II) complex of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine demonstrates how non-covalent interactions can direct the formation of extended networks in the solid state. The presence of the bromo-substituent and the trifluoromethanesulfonate anion allows for Br···F halogen-halogen interactions, which link the complex units into dimers. These dimers are further connected through other nonclassical interactions (C-H···Cl and C-H···O), ultimately yielding a three-dimensional supramolecular network.

Materials Science Applications

The unique electronic and photophysical properties of 4-(4-bromophenyl)pyridine derivatives make them promising candidates for applications in materials science, particularly in the development of optoelectronic devices.

Organic semiconductors are the active components in a range of devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is critically dependent on the molecular structure and packing of the organic material.

The compound 4-(4-bromophenyl)-2,6-diphenylpyridine (B172289) has been identified as a useful intermediate in the synthesis of electroluminescent materials. researchgate.net Electroluminescent materials are capable of emitting light in response to an electric current and are the core component of OLEDs. nih.gov The pyridine core, combined with the substituted phenyl rings, provides a rigid and electronically active structure that can be further functionalized to tune the emission color and improve charge transport properties. The crystal structure of this intermediate reveals a twisted conformation, with the phenyl rings forming significant dihedral angles with the central pyridine ring, a feature that can influence the solid-state packing and photophysical properties of the final material. researchgate.net While this specific compound is an intermediate, related polymers like poly(p-pyridine) have been used to fabricate blue electroluminescent devices, demonstrating the potential of the pyridine moiety in this class of materials. mit.edu

Table 3: Crystallographic Data for an Electroluminescent Material Intermediate

ParameterValueReference
Compound4-(4-Bromophenyl)-2,6-diphenylpyridine researchgate.net
FormulaC23H16BrN researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP21/c researchgate.net
Dihedral Angle (Pyridine - Phenyl at C4)30.51 (13)° researchgate.net
Dihedral Angle (Pyridine - Phenyl at C2)19.56 (13)° researchgate.net
Dihedral Angle (Pyridine - Phenyl at C6)27.54 (13)° researchgate.net

Light-Emitting Materials and Organic Light-Emitting Diode (OLED) Applications

Derivatives of 4-(4-bromophenyl)pyridine are recognized as valuable intermediates and core components in the synthesis of advanced light-emitting materials, particularly for Organic Light-Emitting Diode (OLED) technology. The inherent electronic properties of the bromophenyl and pyridine moieties allow for the creation of materials with tailored charge-transport capabilities and high thermal stability, which are crucial for efficient and long-lasting OLED devices.

Research has demonstrated the utility of 4-(4-bromophenyl)-2,6-diphenylpyridine as a key intermediate in the development of electroluminescent materials. mdpi.com Its structural framework allows for further chemical modifications to produce compounds with specific functionalities. For instance, pyridine-appended pyrene (B120774) derivatives have been extensively studied as hole-transporting materials (HTMs) in OLEDs. In one study, a series of functional pyridine-appended pyrene derivatives were synthesized, including 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br). nih.govresearchgate.net This material, when incorporated as the hole-transporting layer, resulted in an OLED device that exhibited a maximum luminance of 17,300 cd/m² and a maximum current efficiency of 22.4 cd/A. researchgate.net The device also showed a high external quantum efficiency (EQE) of 9% at a luminance of 3500 cd/m², with a notable reduction in efficiency roll-off. researchgate.net

The design of these molecules often positions the pyrene unit as an electron donor and the pyridine unit as an electron acceptor. nih.gov The introduction of the bromophenyl group influences the electro-optical properties of the material. All the synthesized pyrene-pyridine compounds in the study demonstrated suitable Highest Occupied Molecular Orbital (HOMO) energy levels (around 5.6 eV) for efficient hole injection from the indium tin oxide (ITO) anode. researchgate.net Furthermore, these materials possess high glass transition temperatures and melting points, which contribute to the morphological stability and longevity of the OLED device. researchgate.net

In a different approach, 4′-(4-Bromophenyl)-2,2′:6′,2″-terpyridine has been synthesized as a precursor for a bipolar host material. consensus.app This terpyridine derivative can undergo further reactions, such as the Sonogashira coupling, to introduce other functional groups, highlighting the versatility of the 4-(4-bromophenyl)pyridine scaffold in creating complex molecules for OLED applications. consensus.app The resulting bipolar host materials are crucial for achieving balanced charge transport within the emissive layer, leading to improved device efficiency.

The following table summarizes the performance of an OLED device using a 4-(4-bromophenyl)pyridine derivative as the hole-transporting material.

ParameterValueReference
Hole-Transporting Material2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br) researchgate.net
Maximum Luminance17,300 cd/m² researchgate.net
Maximum Current Efficiency22.4 cd/A researchgate.net
External Quantum Efficiency (EQE)9% at 3500 cd/m² researchgate.net
HOMO Level5.6 eV researchgate.net

Electrochromic Materials Development and Analysis

While direct studies on the electrochromic properties of 4-(4-bromophenyl)pyridine hydrochloride are not extensively documented, the broader class of pyridine and bipyridine-based ligands is of significant interest in the development of electrochromic materials. nih.gov Electrochromic materials can change their optical properties, such as color, in response to an applied electrical voltage. nih.gov This functionality is often achieved through reversible redox reactions.

Pyridine-containing ligands are known to form stable complexes with a variety of transition metals, and these complexes can exhibit electrochromic behavior. For example, copper(I) complexes with bipyridine ligands are known for their charge-transfer excited states and have potential applications in electrochemical devices. The redox activity of the central metal ion, modulated by the electronic properties of the surrounding ligands, is the basis for the electrochromic effect. Although not a direct derivative, the principles governing these systems can be extrapolated to envision the potential role of 4-(4-bromophenyl)pyridine.

The nitrogen atom in the pyridine ring of 4-(4-bromophenyl)pyridine can coordinate to a metal center. The electronic nature of the phenyl ring, modified by the bromo substituent, can influence the redox potential of the resulting metal complex. This tuning of electronic properties is a key strategy in the design of new electrochromic materials with desired color changes and switching stabilities.

Furthermore, pyridinium (B92312) salts, which can be readily formed from 4-(4-bromophenyl)pyridine hydrochloride, are a class of compounds that have been investigated for their electrochromic properties. For instance, naphthalene (B1677914) diimide-cored pyridinium salts have been shown to be energy-saving and long-life electrochromic materials. rsc.org These materials exhibit quasi-reversible redox couples and can be used to construct electrochromic devices with low onset bias and good switching stability. rsc.org The introduction of pyridinium salts can also enhance the solubility and stability of the electrochromic material. rsc.org

The development of electrochromic polymers is another area where pyridine derivatives are relevant. Metallopolymers can be formed from complexes of halo-substituted pyridyl ligands through electrochemically initiated carbon-halide bond cleavage. nih.gov This process leads to the formation of oligomers and polymers with extended conjugated systems that can support reversible redox states, resulting in electrochromic behavior.

Advanced Materials with Thermotropic Liquid Crystalline Properties

The rigid, rod-like molecular structure of 4-(4-bromophenyl)pyridine provides a foundational element for the design of thermotropic liquid crystals. Thermotropic liquid crystals are materials that exhibit liquid crystalline phases as a function of temperature. The formation of these mesophases is highly dependent on the molecular geometry, including aspects like linearity and the presence of polar groups.

Research into pyridine-containing liquid crystals has shown that the inclusion of a pyridine ring in a linear molecular structure can lead to the formation of nematic and smectic phases. For example, a series of teraryl compounds, 2-(4′-alkoxybiphen-4-yl)-5-cyanopyridines, which possess a terminal cyanopyridine group, have been shown to exhibit both enantiotropic nematic and smectic A phases over a wide temperature range. nih.gov

The 4-(4-bromophenyl)pyridine core can be chemically modified to create such mesogenic molecules. The quaternization of the pyridine nitrogen to form pyridinium salts is a particularly effective strategy for producing ionic liquid crystals (ILCs). A series of pyridinium salts derived from 4-hydroxypyridine, featuring mesogenic cyanobiphenyl groups attached via flexible alkyl spacers, have been synthesized and shown to exhibit a nematic phase. nih.gov The thermal range of this nematic phase was found to be influenced by the nature of the counterion (e.g., Br⁻, NO₃⁻, BF₄⁻) and the length of the alkyl spacer. nih.gov

Given that 4-(4-bromophenyl)pyridine hydrochloride is itself a pyridinium salt, it serves as a direct precursor for such materials. By attaching one or more mesogenic units to the pyridinium core, it is conceivable to design novel thermotropic ionic liquid crystals. The presence of the polar pyridinium head group and the anisotropic bromophenyl moiety can promote the necessary intermolecular interactions for the formation of ordered liquid crystalline phases.

The table below outlines the types of liquid crystalline phases observed in related pyridine-containing compounds, suggesting the potential for derivatives of 4-(4-bromophenyl)pyridine.

Compound ClassObserved Liquid Crystalline PhasesReference
2-(4′-Alkoxybiphen-4-yl)-5-cyanopyridinesNematic, Smectic A, Smectic C nih.gov
Pyridinium salts with cyanobiphenyl groupsNematic nih.gov

Catalysis and Catalytic Processes

Role in Cross-Coupling Reactions and Mechanistic Insights

The 4-(4-bromophenyl)pyridine scaffold is of significant importance in the field of metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. The presence of a carbon-bromine bond on the phenyl ring allows this molecule to act as an aryl halide substrate, while the pyridine ring can function as a ligand for the metal catalyst.

In the Suzuki-Miyaura reaction, 4-(4-bromophenyl)pyridine and its derivatives can be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds. For instance, 4′-aryl-substituted 2,2′:6′,2″-terpyridines have been synthesized by the palladium-catalyzed cross-coupling of 4′-bromoterpyridine with aryl boronic acids. nih.gov Similarly, 5-(4-bromophenyl)-4,6-dichloropyrimidine has been arylated with a range of aryl/heteroaryl boronic acids using a Pd(0) catalyst. nih.gov These reactions are fundamental in synthetic chemistry for constructing complex molecular architectures from simpler precursors.

Mechanistic studies of the Suzuki-Miyaura cross-coupling involving bromophenylpyridine compounds have provided valuable insights into the reaction pathway. A key step in the catalytic cycle is transmetalation. Research has led to the NMR identification of a transient intermediate in the transmetalation step between a bromophenylpyridine compound and phenylboronic acid. uni.lu This intermediate was identified through DFT calculations as a boronate ligand coordinated to the palladium center through an oxygen atom. uni.lu This finding is crucial for understanding how the boronic acid component is delivered to the metal center, a step that is often rate-determining.

The efficiency of the Suzuki-Miyaura reaction can be influenced by the electronic properties of the substrates. It has been observed that electron-rich boronic acids tend to give good yields of the cross-coupled products when reacted with bromophenyl-substituted pyrimidines. nih.gov Conversely, electron-withdrawing groups on the boronic acid can slow down the transmetalation step, leading to lower yields. nih.gov The nitrogen atoms of the pyridine or pyrimidine ring can also influence the reaction by coordinating to the palladium catalyst, which can sometimes lead to catalyst inhibition or altered reactivity. nih.gov

Beyond the Suzuki-Miyaura reaction, the Ullmann reaction, another type of cross-coupling, has been studied with related molecules. The on-surface Ullmann reaction of 4-[(4-bromophenyl)ethynyl]pyridine on various metallic surfaces has been investigated using scanning tunneling microscopy. researchgate.net This research provides insights into how these molecules self-assemble and react on surfaces, which is relevant for the development of molecular devices and heterogeneous catalysis. researchgate.net

Organocatalytic Applications and Reaction Mechanisms

While the use of 4-(4-bromophenyl)pyridine itself as an organocatalyst is not widely reported, structurally related pyridine derivatives have shown significant promise in organocatalysis. Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. The nitrogen atom of the pyridine ring can act as a Lewis base or a Brønsted base, enabling it to activate substrates in various ways.

A notable example is the use of 4,4′-bipyridyl as an organocatalyst. It has been demonstrated that catalytic amounts of 4,4′-bipyridyl can facilitate the synthesis of indoles from the reaction of azobenzene (B91143) with cyclohexanone, using bis(neopentylglycolato)diboron (B₂nep₂) as a reductant. In this reaction, the 4,4′-bipyridyl is believed to play a role in the reduction of azobenzene.

The general mechanism of pyridine-based organocatalysis often involves the nucleophilic nitrogen atom of the pyridine ring. For instance, in acylation reactions, a pyridine catalyst can react with an acylating agent (like an acid anhydride) to form a highly reactive N-acylpyridinium ion. This intermediate is then much more susceptible to nucleophilic attack by the substrate (e.g., an alcohol), leading to the acylated product and regeneration of the pyridine catalyst.

Given the structural similarity, it is plausible that 4-(4-bromophenyl)pyridine could exhibit similar catalytic activity. The electronic properties of the phenyl ring, influenced by the bromo substituent, could modulate the basicity and nucleophilicity of the pyridine nitrogen, potentially offering a way to tune the catalyst's reactivity and selectivity. While specific applications of 4-(4-bromophenyl)pyridine as an organocatalyst require further investigation, the established catalytic activity of related pyridine scaffolds suggests a promising avenue for future research.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

Traditional methods for synthesizing biaryl compounds, including derivatives of 4-(4-Bromophenyl)pyridine (B1268493), often rely on classic cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi.comorganic-chemistry.org While effective, these methods can present challenges related to catalyst cost (often palladium-based), the use of organic solvents, and the generation of stoichiometric byproducts. organic-chemistry.orgyoutube.com Future research is increasingly focused on developing synthetic strategies that are not only efficient but also environmentally benign.

Key areas of development include:

Catalyst Innovation: Research is moving towards creating more robust and cheaper catalysts based on first-row transition metals like nickel, copper, and iron, which are more abundant and less toxic than palladium. youtube.com

C-H Activation: A significant leap in atom economy involves the direct functionalization of C-H bonds. This approach circumvents the need for pre-functionalized starting materials (like boronic acids or organohalides), thereby reducing synthetic steps and waste. acs.org The development of ligands, such as pyridone-based structures, has been shown to enhance the efficiency of Palladium(II)-catalyzed C–H activation. acs.org

Green Chemistry Principles: The implementation of sustainable practices is paramount. This includes the use of greener solvents (e.g., water or bio-renewable solvents), lower reaction temperatures enabled by more active catalysts, and processes that minimize waste generation, aligning with the principles of atom economy. researchgate.net

Future synthetic pathways will likely feature a combination of these strategies, aiming for processes that are both economically viable and environmentally responsible.

Synthetic StrategyKey AdvantagesResearch Focus
Next-Generation Catalysts Lower cost, reduced toxicity, greater abundance.Iron, copper, and nickel-based catalysts. youtube.com
Direct C-H Activation Eliminates pre-functionalization steps, reduces waste, increases atom economy.Development of bifunctional ligands to facilitate C-H bond cleavage. acs.org
Sustainable Solvents/Conditions Reduced environmental impact, improved safety.Reactions in water, microwave-assisted synthesis. researchgate.net

Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in-situ characterization techniques, which monitor reactions in real-time, are becoming indispensable tools for chemical research. nih.gov Applying these techniques to the synthesis of 4-(4-Bromophenyl)pyridine can provide invaluable insights into intermediate formation, catalyst behavior, and reaction endpoints.

Emerging techniques and their applications include:

In-situ Spectroscopy: Techniques such as Raman and infrared (IR) spectroscopy can track the concentration changes of reactants, intermediates, and products as the reaction progresses.

Mass Spectrometry: Compact Mass Spectrometry (CMS) coupled with interfaces like Thin Layer Chromatography (TLC) allows for rapid, real-time analysis of reaction mixtures without extensive sample preparation. shoko-sc.co.jp This can be used to monitor the consumption of reactants and the formation of the product, confirming reaction completion. shoko-sc.co.jp

Calorimetry: Reaction calorimeters can monitor the heat flow of a reaction in real-time, providing critical data on reaction kinetics, thermodynamics, and safety parameters.

The data gathered from these in-situ methods facilitate a more controlled and efficient process development, leading to higher yields, improved purity, and safer reaction conditions. nih.gov

TechniqueInformation GainedImpact on Synthesis
Compact Mass Spectrometry (CMS) Real-time tracking of reactant consumption and product formation. shoko-sc.co.jpPrecise determination of reaction completion, optimization of reaction time. shoko-sc.co.jp
In-situ Spectroscopy (Raman, IR) Concentration profiles of key species, detection of transient intermediates.Mechanistic understanding, identification of rate-limiting steps.
Reaction Calorimetry Heat flow, kinetic and thermodynamic data.Enhanced process safety, scalability, and efficiency.

Integrated Computational and Experimental Approaches for Rational Material and Ligand Design

The synergy between computational modeling and experimental synthesis is revolutionizing the way new materials and molecules are discovered. nih.gov Instead of relying on trial-and-error, researchers can now use computational tools to predict the properties of molecules like 4-(4-Bromophenyl)pyridine and its derivatives before they are synthesized in the lab. ed.ac.ukresearchgate.net

This integrated approach involves:

Density Functional Theory (DFT): DFT calculations can predict molecular structures, electronic properties, and reactivity. researchgate.netiphy.ac.cn This allows for the in-silico screening of potential ligands or material building blocks to identify candidates with desired characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into conformational changes, intermolecular interactions, and the self-assembly of larger structures. researchgate.net

Rational Design Feedback Loop: Computational predictions guide experimental efforts, and the results from experiments are then used to refine and validate the computational models. nih.goved.ac.uk This iterative cycle accelerates the discovery process for new functional materials and highly efficient ligands for catalysis. acs.org

For pyridine-based structures, this approach can be used to design ligands that stabilize metal catalysts, or to predict the electronic and photophysical properties of new materials for applications in electronics or photonics. acs.orgnih.gov

Exploration of New Application Domains in Interdisciplinary Research

The unique electronic and structural properties of the 4-(4-Bromophenyl)pyridine scaffold make it an attractive candidate for applications beyond its traditional use as a synthetic intermediate. nih.gov Interdisciplinary research is key to unlocking these new functionalities.

Potential emerging application domains include:

Materials Science: The ability of the pyridine (B92270) nitrogen to coordinate with metal ions makes this scaffold ideal for building metal-organic frameworks (MOFs) and coordination polymers. nih.govmdpi.com These materials have potential applications in gas storage, separation, and catalysis. rsc.org

Organic Electronics: Pyridine-containing molecules are being investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). acs.orgnih.govrsc.org The electronic properties of the molecule can be tuned by modifying the substituents on the pyridine and phenyl rings. rsc.org For instance, pyrene-pyridine derivatives have been studied as hole-transporting materials in OLEDs. acs.orgnih.gov

Medicinal Chemistry: The pyridine nucleus is a common feature in many FDA-approved drugs and biologically active compounds. rsc.orgresearchgate.net The 4-(4-Bromophenyl)pyridine structure could serve as a "privileged scaffold" for the development of new therapeutic agents targeting a range of diseases. nih.govacs.org

Cross-collaboration between chemists, physicists, materials scientists, and biologists will be essential to fully explore and realize the potential of this versatile chemical building block.

Design of Next-Generation Functional Materials Based on the Pyridine Scaffold

The pyridine ring is a foundational building block in the design of advanced functional materials due to its electronic properties, structural rigidity, and coordinative capabilities. nih.govrsc.org Future research will focus on creating sophisticated materials where the pyridine scaffold is a central component.

Directions for next-generation material design include:

Hierarchical Self-Assembly: Utilizing non-covalent interactions to guide the self-assembly of pyridine-based molecules into complex, ordered architectures on surfaces or in solution. iphy.ac.cnrsc.org This could lead to the development of new nanomaterials with tailored optical or electronic properties.

Smart Materials: Incorporating pyridine moieties into polymers or frameworks to create materials that respond to external stimuli such as light, pH, or the presence of specific analytes. This could be applied in sensors, controlled-release systems, or adaptive materials.

Porous Crystalline Materials: Designing novel MOFs and coordination polymers with precisely controlled pore sizes and chemical functionalities for targeted applications in catalysis and molecular recognition. mdpi.comrsc.org The functionalization of the pyridine ligand is crucial for tuning the properties of these materials. mdpi.com

By strategically modifying the pyridine core and integrating it into larger molecular systems, scientists aim to develop materials with unprecedented performance and functionality for a wide array of technological applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.